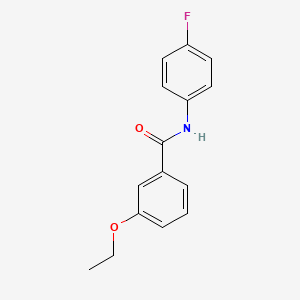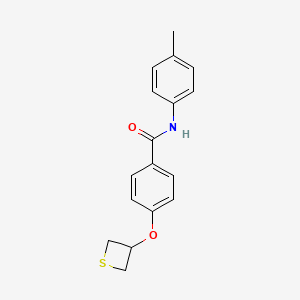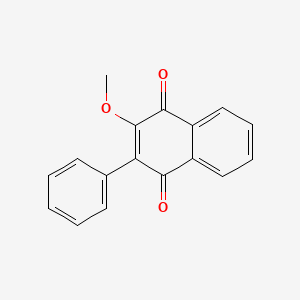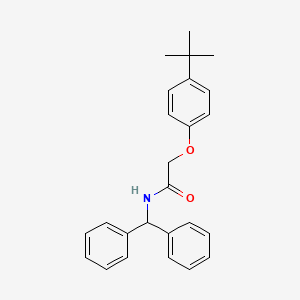
3-ethoxy-N-(4-fluorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethoxy-N-(4-fluorophenyl)benzamide, also known as EFNB, is a chemical compound that belongs to the family of benzamides. It is a synthetic molecule that has gained significant attention in scientific research due to its various biological activities. EFNB has been found to possess anti-inflammatory, analgesic, and anti-cancer properties.
Mechanism of Action
3-ethoxy-N-(4-fluorophenyl)benzamide exerts its biological activities by modulating various signaling pathways in the body. It has been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer. This compound also inhibits the activity of mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been found to modulate various biochemical and physiological processes in the body. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. This compound also regulates the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair.
Advantages and Limitations for Lab Experiments
3-ethoxy-N-(4-fluorophenyl)benzamide has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in large quantities. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its biological activities are not well understood. Furthermore, this compound is not readily available commercially, and its synthesis requires specialized equipment and expertise.
Future Directions
3-ethoxy-N-(4-fluorophenyl)benzamide has several potential future directions for scientific research. It can be further studied for its anti-inflammatory, analgesic, and anti-cancer properties. This compound can also be explored for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, this compound can be studied for its potential use as a drug delivery system for targeted therapy.
Conclusion:
In conclusion, this compound is a synthetic molecule that has gained significant attention in scientific research due to its various biological activities. This compound possesses anti-inflammatory, analgesic, and anti-cancer properties. It modulates various signaling pathways, regulates gene expression, and reduces the production of ROS and NO. This compound has several advantages for lab experiments, but it also has some limitations. This compound has several potential future directions for scientific research, and it can be further studied for its various biological activities.
Synthesis Methods
The synthesis of 3-ethoxy-N-(4-fluorophenyl)benzamide involves the reaction of 4-fluoroaniline with ethyl chloroformate in the presence of a base to form 4-fluoro-N-ethoxycarbonylbenzamide. The reaction of this intermediate with thionyl chloride and triethylamine results in the formation of this compound.
Scientific Research Applications
3-ethoxy-N-(4-fluorophenyl)benzamide has been extensively studied for its various biological activities. It has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. This compound has also been shown to have analgesic effects by inhibiting the activity of cyclooxygenase-2, an enzyme responsible for the production of inflammatory mediators. Furthermore, this compound has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells.
properties
IUPAC Name |
3-ethoxy-N-(4-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-2-19-14-5-3-4-11(10-14)15(18)17-13-8-6-12(16)7-9-13/h3-10H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKJKOSVLXEKNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5693427.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5693439.png)
![methyl 4-{[(2-furoylamino)carbonothioyl]amino}benzoate](/img/structure/B5693440.png)
![6-chloro-2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5693445.png)
![N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N'-1-naphthylthiourea](/img/structure/B5693446.png)
![4-methoxy-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5693451.png)
![4-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B5693459.png)

![N-[2-(4-fluorophenyl)ethyl]-4-methoxybenzamide](/img/structure/B5693465.png)


![1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B5693490.png)
![5-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5693492.png)